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Introduction

Organoid technology has revolutionized the study of infectious diseases by providing
physiologically relevant, three-dimensional (3D) in vitro models that closely mimic the
complexity of human organs.[1][2][3] Derived from pluripotent or adult stem cells, organoids
self-organize into structures that recapitulate the cellular diversity and architecture of their
organ of origin, offering an unparalleled platform to investigate host-pathogen interactions,
screen antiviral and antimicrobial compounds, and dissect disease pathogenesis.[4][5][6] This
document provides detailed application notes and protocols for utilizing organoids to model a
range of viral, bacterial, and parasitic infections.

Advantages of Organoid Models in Infectious
Disease Research

Compared to traditional 2D cell cultures and animal models, organoids offer several key
advantages:

» Physiological Relevance: Organoids exhibit a multicellular complexity and spatial
organization that mirrors native human tissue, providing a more accurate environment for
studying infectious processes.[2][3]
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e Human-Specific Models: Patient-derived organoids allow for the investigation of diseases in
a genetically relevant context, paving the way for personalized medicine.[2]

 Amenable to Genetic Manipulation: The ease of genetic modification in organoids, using
techniques like CRISPR/Cas9, facilitates the study of specific host factors and signaling
pathways involved in infection.[5]

o Reduced Reliance on Animal Models: Organoids provide a powerful alternative to animal
studies, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement).

e High-Throughput Screening: Organoid cultures can be scaled for high-throughput screening
of antiviral and antimicrobial drug candidates.[7][8]

Applications in Modeling Infectious Diseases

Organoid models have been successfully employed to study a wide array of pathogens across
different organ systems.

Viral Infections

Organoids have been instrumental in modeling infections for numerous viruses, including
respiratory, enteric, and neurotropic viruses.

e Respiratory Viruses: Lung organoids have been pivotal in understanding the pathogenesis of
SARS-CoV-2, influenza virus, and respiratory syncytial virus (RSV).[4][5][9] These models
have been used to identify viral entry factors, characterize the host immune response, and
screen for effective antiviral therapies.[9][10]

o Enteric Viruses: Intestinal organoids have enabled the first-ever in vitro cultivation of human
noroviruses, a major breakthrough in the study of this common cause of gastroenteritis.[4][5]
They are also used to model rotavirus and enterovirus infections.[5]

o Neurotropic Viruses: Brain organoids have provided critical insights into the mechanisms of
Zika virus-induced microcephaly by demonstrating the virus's tropism for neural progenitor
cells.[1][5][9][11]

Bacterial Infections
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Organoid models are increasingly used to study the interactions between bacterial pathogens
and the host epithelium.

» Helicobacter pylori: Gastric organoids have been used to investigate the inflammatory
responses and epithelial damage caused by H. pylori, a bacterium linked to gastritis and
gastric cancer.[3][12]

o Salmonella and E. coli: Intestinal organoids have been used to model infections with enteric
bacteria like Salmonella Typhimurium and Shiga toxin-producing E. coli.[13][14] These
models allow for the study of bacterial invasion, replication, and the host's innate immune
responses.[13][14]

Parasitic Infections

The use of organoids in parasitology is an emerging field with great potential.

e Cryptosporidium parvum: Intestinal and lung organoids have been shown to support the
entire life cycle of this protozoan parasite, facilitating the study of host-parasite interactions
and the identification of new therapeutic targets.[15]

o Toxoplasma gondii: Small intestinal organoids from various species have been successfully
infected with Toxoplasma gondii.[16]

Quantitative Data Summary

The following tables summarize key quantitative data from various organoid-based infectious
disease models, providing a comparative overview of infection parameters and host responses.

Table 1: Viral Infection Models in Organoids
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Key Quantitative

Pathogen Organoid Type Reference Findings
Readouts
Peak viral titers of
1076 - 107 PFU/mL
Viral Titer (PFU/mL), at 48-72 hours post-
) Viral RNA infection. Significant
SARS-CoV-2 Lung Organoids ) ) ]
(copies/mL), Cytokine  upregulation of pro-
Levels (pg/mL) inflammatory
cytokines such as IL-6
and TNF-a.[4][17]
Increased apoptosis in
Percentage of infected neural
Infected Cells, progenitor cells.
Zika Virus Brain Organoids Apoptosis Rate, Significant reduction
Organoid Size in organoid size and
Reduction growth over a 6-day
infection period.[9]
Strain-specific
] replication kinetics,
Viral RNA ) )
) with some strains
] ) ) (copies/well), Fold )
Norovirus Intestinal Organoids showing a >100-fold

Increase in Viral

Genome

increase in viral RNA
within 48 hours.[18]
[19]

Table 2: Bacterial Infection Models in Organoids
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Pathogen Organoid Type

Key Quantitative
Readouts

Reference Findings

Helicobacter pylori Gastric Organoids

IL-8 Secretion
(pg/mL), MUC2

Expression

Significant increase in
IL-8 secretion in
response to infection.
Upregulation of the
intestinal metaplasia
marker MUC2.[3]

Colony Forming Units

Rapid bacterial
replication within the
organoid lumen,

reaching >10"5

Salmonella ) ) (CFU)/organoid, S
o Intestinal Organoids i CFU/organoid within
Typhimurium Cytokine Gene
) 24 hours.
Expression ]
Upregulation of pro-
inflammatory cytokine
genes.
Replication to high
] numbers within the
CFUl/organoid,

Escherichia coli

Intestinal Organoids
(0O157:H7)

Epithelial Barrier

Disruption

lumen and
subsequent disruption
of the epithelial
barrier.[13]

Table 3: Drug Screening in Infected Organoid Models
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Pathogen

Organoid Type

Drug Tested

Key
Quantitative
Readout

Reference
Finding

SARS-CoV-2

Lung Organoids

Remdesivir

IC50 (uM)

Effective
inhibition of viral
replication with a
low micromolar
IC50 value.[10]

Zika Virus

Brain Organoids

25-
hydroxycholester
ol (25HC)

Reduction in
Viral RNA

Significant
decrease in ZIKV
MRNA levels in
treated

organoids.[20]

Norovirus

Intestinal

Organoids

Ruxolitinib
(JAK1/2 inhibitor)

Fold Increase in

Viral Replication

Enhanced
norovirus
replication,
indicating a role
for the JAK/STAT
pathway in
restricting

infection.[21]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of

organoids to model infectious diseases.

Protocol 1: Generation and Culture of Human Lung

Organoids

This protocol describes the generation of human lung organoids from adult stem cells, suitable

for modeling respiratory viral infections.

Materials:
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Human lung tissue

Digestion medium (e.g., Collagenase/Dispase)

Matrigel®

Lung organoid expansion medium

24-well plates

Procedure:

Tissue Digestion: Mince the lung tissue and digest with an appropriate enzyme cocktail to
obtain a single-cell suspension.

o Cell Seeding: Resuspend the cell pellet in Matrigel® and seed droplets into a 24-well plate.

o Polymerization: Incubate the plate at 37°C for 20 minutes to allow the Matrigel® to
polymerize.

o Culture: Overlay the Matrigel® domes with lung organoid expansion medium.

e Maintenance: Change the medium every 2-3 days. Passage the organoids every 7-10 days
by disrupting the Matrigel®, dissociating the organoids, and reseeding.

Protocol 2: Infection of Lung Organoids with SARS-CoV-
2

This protocol details the infection of established lung organoids with SARS-CoV-2. Note: This
protocol must be performed in a Biosafety Level 3 (BSL-3) facility.

Materials:
e Mature lung organoids
e SARS-CoV-2 viral stock

 Infection medium (serum-free)
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e PBS

Procedure:

Organoid Preparation: Culture mature lung organoids in a 24-well plate.

 Inoculation: Remove the culture medium and inoculate the organoids with SARS-CoV-2 at a
desired multiplicity of infection (MOI) in a small volume of infection medium.

e Incubation: Incubate for 1-2 hours at 37°C to allow for viral entry.
e Washing: Gently wash the organoids with PBS to remove the inoculum.
e Culture: Add fresh culture medium and incubate at 37°C.

e Analysis: Collect supernatants and/or organoids at various time points post-infection for
analysis (e.qg., viral titration, RNA extraction for RT-gPCR, immunofluorescence).[4][22]

Protocol 3: Microinjection of Bacteria into Intestinal
Organoids

This protocol describes the microinjection of bacteria into the lumen of intestinal organoids to
mimic natural infection routes.

Materials:

Mature intestinal organoids

Bacterial culture (e.g., Salmonella Typhimurium)

Microinjection system (e.g., Eppendorf FemtoJet)

Glass bottom dishes

Procedure:

¢ Organoid Plating: Plate mature intestinal organoids in Matrigel® on a glass bottom dish
suitable for microinjection.
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o Bacterial Preparation: Prepare a suspension of bacteria at a known concentration.

e Microinjection: Using a microinjector, carefully inject a small volume of the bacterial
suspension into the lumen of individual organoids.[15]

¢ Incubation: Incubate the injected organoids at 37°C.

e Analysis: At desired time points, organoids can be harvested for CFU enumeration, fixed for
imaging, or lysed for molecular analysis.[13][15]

Visualization of Sighaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and
experimental workflows relevant to organoid-based infectious disease modeling.

Signaling Pathway: Interferon-Induced JAKISTAT
Signaling in Norovirus Infection

// Nodes Norovirus [label="Norovirus", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dsSRNA
[label="dsRNA", fillcolor="#FBBC05", fontcolor="#202124"]; PRR [label="Pattern
Recognition\nReceptors (PRRs)", fillcolor="#FBBCO05", fontcolor="#202124"]; IFN
[label="Interferons (IFNs)", fillcolor="#FBBC05", fontcolor="#202124"]; IFNR [label="IFN
Receptor (IFNR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK1 [label="JAK1",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; TYK2 [label="TYK2", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; STATL1 [label="STAT1", fillcolor="#34A853", fontcolor="#FFFFFF"];
STAT2 [label="STAT?2", fillcolor="#34A853", fontcolor="#FFFFFF"]; IRF9 [label="IRF9",
fillcolor="#34A853", fontcolor="#FFFFFF"]; ISGF3 [label="ISGF3 Complex",
fillcolor="#34A853", fontcolor="#FFFFFF"]; ISRE [label="Interferon-Stimulated\nResponse
Element (ISRE)", fillcolor="#F1F3F4", fontcolor="#202124"]; ISG [label="Interferon-
Stimulated\nGenes (ISGs)", fillcolor="#F1F3F4", fontcolor="#202124"]; Antiviral [label="Antiviral
State\n(Inhibition of Viral Replication)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Norovirus -> dsRNA [label="Replication", fontcolor="#5F6368"]; dsSRNA -> PRR
[label="Sensed by", fontcolor="#5F6368"]; PRR -> IFN [label="Induces production of",
fontcolor="#5F6368"]; IFN -> IFNR [label="Binds to", fontcolor="#5F6368"]; IFNR -> JAK1
[label="Activates", fontcolor="#5F6368"]; IFNR -> TYK2 [label="Activates",
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fontcolor="#5F6368"]; JAK1 -> STAT1 [label="Phosphorylates", fontcolor="#5F6368"]; TYK2 ->
STAT?2 [label="Phosphorylates”, fontcolor="#5F6368"]; STAT1 -> ISGF3 [label="Forms",
fontcolor="#5F6368"]; STAT2 -> ISGF3 [label="Forms", fontcolor="#5F6368"]; IRF9 -> ISGF3
[label="Forms", fontcolor="#5F6368"]; ISGF3 -> ISRE [label="Translocates to nucleus\nand
binds to", fontcolor="#5F6368"]; ISRE -> ISG [label="Drives transcription of",
fontcolor="#5F6368"]; ISG -> Antiviral [label="Establish", fontcolor="#5F6368"]; Antiviral ->
Norovirus [style=dashed, arrowhead=tee, label="Inhibits", fontcolor="#5F6368"]; }

Caption: Norovirus infection triggers an antiviral response via the JAK/STAT pathway.

Experimental Workflow: High-Throughput Drug
Screening in Infected Organoids

/ Nodes Start [label="Start: Patient-Derived\nor Stem Cell-Derived Organoids",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; Culture [label="0Organoid Culture and Expansion”,
fillcolor="#4285F4", fontcolor="#FFFFFF"]; Plate [label="Plate Organoids in\nHigh-Density
Format (e.g., 384-well)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Infect [label="Infect
Organoids with Pathogen", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Treat [label="Add
Compound Library\n(Drug Candidates)", fillcolor="#FBBCO05", fontcolor="#202124"]; Incubate
[label="Incubate for a Defined Period", fillcolor="#F1F3F4", fontcolor="#202124"]; Assay
[label="High-Content Imaging or\nViability Assay (e.g., CellTiter-Glo)", fillcolor="#34A853",
fontcolor="#FFFFFF"]; Analyze [label="Data Analysis:\nIC50 Determination, Hit Identification",
fillcolor="#34A853", fontcolor="#FFFFFF"]; Validate [label="Hit Validation and\nFurther
Characterization”, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Identification
of\nPotential Therapeutics”, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Culture; Culture -> Plate; Plate -> Infect; Infect -> Treat; Treat -> Incubate;
Incubate -> Assay; Assay -> Analyze; Analyze -> Validate; Validate -> End; }

Caption: Workflow for identifying antiviral/antimicrobial compounds using infected organoids.

Conclusion and Future Directions

Organoid technology represents a significant advancement in the modeling of infectious
diseases, offering a more physiologically relevant and human-specific platform compared to
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traditional methods.[2][3] The protocols and data presented here provide a framework for
researchers to establish and utilize these powerful models in their own laboratories.

Future developments in organoid technology, such as the incorporation of immune cells,
vascular networks, and microbiota, will further enhance their complexity and utility in infectious
disease research.[5][17] These "next-generation” organoid systems hold the promise of
providing even deeper insights into the intricate interplay between pathogens and their human
hosts, ultimately accelerating the development of new and effective therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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